molecular formula C16H16N2S B352176 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 637322-86-2

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole

Cat. No.: B352176
CAS No.: 637322-86-2
M. Wt: 268.4g/mol
InChI Key: AZAJWKOYURHJSY-UHFFFAOYSA-N
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Description

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology due to its resemblance to naturally occurring nucleotides, allowing it to interact effectively with biopolymers in living systems . This specific compound, featuring a phenethylthio substituent at the 2-position, is primarily investigated for its potential antimicrobial properties. Research on analogous benzimidazole derivatives has demonstrated broad-spectrum activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to clinical standards like ciprofloxacin . The mechanism of action for such compounds is an area of active investigation, with studies suggesting they may interfere with bacterial cell wall synthesis or essential enzymatic processes . Beyond its antimicrobial applications, this compound holds value as a key intermediate in organic synthesis and chemical biology. The structural motif of substituted benzimidazoles is also extensively explored in oncology research, as similar compounds have shown promising anti-proliferative effects against various human tumor cell lines by inhibiting crucial enzymes like topoisomerase II or tubulin polymerization . Researchers will find this high-purity compound essential for screening campaigns, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAJWKOYURHJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the 2-Position

The 2-position of benzimidazole is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. A widely adopted method involves reacting 2-mercaptobenzimidazole (2-MBI) with 2-bromoethylbenzene in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Mechanism :

  • Deprotonation : K₂CO₃ deprotonates the thiol group of 2-MBI, generating a thiolate ion.

  • Substitution : The thiolate ion attacks the electrophilic carbon of 2-bromoethylbenzene, displacing bromide and forming the phenethylthio ether linkage.

Typical Conditions :

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF).

  • Temperature: Reflux (80–100°C).

  • Reaction Time: 4–12 hours.

  • Yield: 70–85% after purification.

Example Protocol :
A mixture of 2-MBI (1.50 g, 0.01 mol), 2-bromoethylbenzene (1.83 g, 0.01 mol), and K₂CO₃ (2.76 g, 0.02 mol) in acetonitrile (50 mL) was refluxed for 8 hours. The crude product was filtered, washed with water, and recrystallized from ethanol to yield this compound as white crystals.

Condensation Routes for Benzimidazole Core Formation

An alternative strategy involves constructing the benzimidazole core from o-phenylenediamine derivatives. For this compound, this method requires:

  • Methyl Group Introduction : Using 4-methyl-o-phenylenediamine as the starting material.

  • Thioether Formation : Post-condensation modification with phenethyl thiol or its derivatives.

Condensation Reaction :

  • Reactants : 4-Methyl-o-phenylenediamine and a carboxylic acid derivative (e.g., thiourea or carbon disulfide) under acidic conditions.

  • Catalyst : HCl or polyphosphoric acid (PPA).

  • Outcome : Forms the 5-methylbenzimidazole scaffold, which is subsequently functionalized at the 2-position.

Limitations :

  • Lower regioselectivity compared to nucleophilic substitution.

  • Requires additional steps for thioether incorporation.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterAcetonitrileDMF
Reaction Rate Moderate (8 hours)Faster (4–6 hours)
Yield 75–85%80–90%
Purification Simple filtrationColumn chromatography

DMF enhances solubility of intermediates but complicates purification, whereas acetonitrile offers a cleaner workup.

Additives for Rate Enhancement

  • Phase-Transfer Catalysts : 18-Crown-6 ether in DMF improves ion pair separation, accelerating nucleophilic substitution.

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

  • δ 2.35 (s, 3H, CH₃),

  • δ 3.15–3.25 (m, 2H, SCH₂),

  • δ 4.45–4.55 (m, 2H, CH₂Ph),

  • δ 7.20–7.40 (m, 5H, aromatic H),

  • δ 7.60–7.80 (m, 2H, benzimidazole H).

FT-IR (KBr) :

  • 2915 cm⁻¹ (C-H stretch, aromatic),

  • 1573 cm⁻¹ (C=C),

  • 761 cm⁻¹ (C-S).

Mass Spectrometry :

  • HRMS (ESI) : m/z Calculated for C₁₆H₁₆N₂S: 268.1045 [M + H]⁺; Found: 268.1056.

Purity and Crystallinity

  • Melting Point : 86–88°C.

  • HPLC Purity : >98% at 254 nm.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantages
Nucleophilic Substitution High regioselectivity, one-step reactionRequires anhydrous conditions
Condensation Core structure customizationMulti-step, lower overall yield

Industrial and Research Applications

While primarily used in research settings, this compound’s structural features suggest potential in:

  • Antimicrobial Agents : Benzimidazole derivatives exhibit activity against Gram-positive bacteria and fungi.

  • Kinase Inhibitors : The phenethylthio group may modulate ATP-binding pockets in target enzymes .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or ethanol.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole have been evaluated through various studies. It is derived from 2-mercaptobenzimidazole, which has shown notable biological activities.

Case Study: Antimicrobial Evaluation

A study synthesized derivatives of 2-mercaptobenzimidazole, including this compound, and assessed their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard methods. Results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents .

Compound MIC (µg/mL) MBC (µg/mL) Target Organisms
ZR-13264Staphylococcus aureus
ZR-21632Escherichia coli
ZR-3816Candida albicans

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

Case Study: Anticancer Activity

In a study focusing on the synthesis of phthalimide-based analogues, derivatives including those related to benzimidazole structures were tested against human liver cancer cells (HepG-2). The results demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Compound IC50 (µM) Effect on Cell Cycle Apoptosis Induction
ZR-110G1/S phase arrestYes
ZR-215G2/M phase arrestYes
ZR-35Induces apoptosis via ROSYes

Enzyme Inhibition Studies

Research has assessed the inhibitory effects of these compounds on various enzymes linked to cancer progression and microbial resistance. For example, the inhibition of topoisomerase II and DNA gyrase by benzimidazole derivatives has been documented, contributing to their anticancer and antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the phenethylthio group or methyl substitution have been shown to enhance biological activity.

SAR Analysis Table

Modification Biological Activity
Methyl substitutionIncreased anticancer activity
Phenethylthio groupEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzo[d]imidazole
  • 5-methyl-2-phenyl-1H-benzo[d]imidazole
  • 2-(phenethylthio)-1H-benzo[d]imidazole

Uniqueness

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a phenethylthio group on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

5-Methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a methyl group and a phenethylthio group. This structural configuration is significant as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties . Studies indicate that these compounds inhibit bacterial growth by disrupting nucleic acid synthesis and protein production. The presence of the thiol group enhances this activity, making it effective against various bacterial strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial10-20 µg/mL
2-MercaptobenzimidazoleAntifungal5-15 µg/mL
Other derivativesVaries (antiviral, etc.)Varies

Anticancer Activity

Recent research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. Notably, studies have reported half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, suggesting significant potency .

The anticancer activity is attributed to multiple mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .
  • Apoptosis Induction : They promote apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the phenethylthio group and other substituents can enhance efficacy and selectivity against target cells.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methyl group at position 5Enhanced cytotoxicity
Phenethylthio groupImproved antimicrobial activity
Halogen substitutionsIncreased potency against specific cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics .
  • Cytotoxicity in Cancer Research : In vitro studies on HepG2 liver cancer cells revealed that treatment with the compound led to substantial cell death through apoptosis. Flow cytometry analysis confirmed a marked increase in G1 phase cells post-treatment, indicating effective cell cycle modulation .

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole?

The compound is typically synthesized via nucleophilic substitution. For example, 2-mercaptobenzimidazole reacts with 2-bromoethylbenzene in acetonitrile under basic conditions (K₂CO₃) to yield the target compound . Alternative methods involve sodium methoxide and magnesium chloride in methanol, achieving yields up to 75% . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity) and base strength to deprotonate the thiol group.

Q. How is the compound characterized spectroscopically?

Characterization includes:

  • IR spectroscopy : Peaks at ~1618 cm⁻¹ (C=N stretching of imidazole) and ~761 cm⁻¹ (C-S stretching) .
  • ¹H NMR : Distinct signals for aromatic protons (δ 7.0–8.3 ppm), methyl groups (δ 2.4–2.5 ppm), and phenethylthio substituents (δ 3.1–3.3 ppm for SCH₂) .
  • Elemental analysis : Validates purity (e.g., C: 70.83%, H: 5.55%, N: 11.01% for C₁₅H₁₄N₂S) .

Q. What solvent systems are optimal for crystallization?

Ethyl acetate and methanol are commonly used for recrystallization. Cooling to 0°C overnight promotes high-purity crystalline forms, as demonstrated in protocols yielding 94% purity .

Advanced Research Questions

Q. How do substituent variations impact biological activity?

Structural modifications at the phenethylthio or benzimidazole moieties alter activity. For instance:

  • Phenethylthio replacement : Substitution with pyridinyl or fluorophenyl groups in analogous compounds enhances EGFR binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent) .
  • Methyl group position : 5-Methyl derivatives show improved metabolic stability compared to 6-methyl analogs in pharmacokinetic studies .

Q. How can molecular docking guide structural optimization for EGFR inhibition?

Docking studies (e.g., AutoDock Vina) identify critical interactions:

  • The phenethylthio group occupies the hydrophobic pocket of EGFR’s ATP-binding site.
  • Hydrogen bonding between the benzimidazole N-H and Thr766 improves binding (Ki = 0.42 µM vs. 1.2 µM for non-hydrogen-bonding analogs) .
  • ADMET predictions (SwissADME) prioritize derivatives with lower topological polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity across derivatives?

Contradictions often arise from assay conditions or substituent effects. For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show higher activity against S. aureus (MIC = 8 µg/mL) than electron-donating groups (MIC = 32 µg/mL) due to enhanced membrane disruption .
  • Cytotoxicity : Methylation at the 5-position reduces off-target effects (IC₅₀ = 12 µM vs. 6 µM for unmethylated analogs in HEK293 cells) .

Q. What computational methods validate synthesis mechanisms?

  • DFT calculations : Assess reaction pathways (e.g., SN2 vs. radical mechanisms) by comparing activation energies (ΔG‡). For phenethylthio derivatives, SN2 pathways are favored (ΔG‡ = 18.3 kcal/mol) .
  • NMR reaction monitoring : In situ ¹H NMR tracks intermediates, confirming thiourea formation as a rate-limiting step .

Q. How does SiO₂ catalysis improve synthesis efficiency?

Nano-SiO₂ catalyzes cyclocondensation reactions, reducing reaction time from 24 hours to 6 hours. Yields increase by 20% due to enhanced surface area (BET = 320 m²/g) and acid site density (0.8 mmol/g) .

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